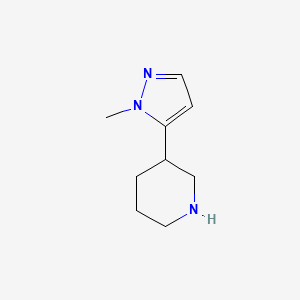

3-(1-methyl-1H-pyrazol-5-yl)piperidine

Vue d'ensemble

Description

3-(1-Methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-methyl-1H-pyrazol-5-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-acetoacetyl-4-benzyl oxygen carbonyl piperidines with phenylhydrazine in the presence of a solvent like ethanol at elevated temperatures (75-85°C) for 2-3 hours . The resulting intermediate undergoes further reactions, including substitution and deacetalization, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile, enabling alkylation and acylation:

Mechanistic Insight : Alkylation proceeds via deprotonation of the piperidine nitrogen by NaH, followed by SN2 attack on the alkyl halide. Acylation involves nucleophilic attack on the acyl chloride’s carbonyl carbon.

Oxidation and Reduction

The piperidine ring and pyrazole system undergo redox transformations:

Oxidation

| Substrate Site | Oxidizing Agent | Product | Key Observation |

|---|---|---|---|

| Piperidine nitrogen | H₂O₂, AcOH, 50°C | N-Oxide derivative | Stable under acidic conditions |

| Pyrazole C-H bonds | KMnO₄, H₂SO₄, reflux | Carboxylic acid derivatives | Partial ring degradation |

Reduction

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Piperidine ring | H₂, Pd/C, MeOH | Saturated decahydro derivative | High (>90%) |

| Pyrazole ring | LiAlH₄, THF, 0°C | Partially reduced dihydropyrazole | Moderate |

Notable Example : Hydrogenation of the piperidine ring under Pd/C yields a fully saturated backbone, enhancing conformational rigidity.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and ring-forming reactions:

Case Study : Lawesson’s reagent facilitates sulfur incorporation, enabling synthesis of thiopyrano derivatives with antitumor potential .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation:

| Condition | Behavior | Outcome |

|---|---|---|

| Acidic (pH < 3) | Protonation at N, enhanced solubility | Water-soluble salts |

| Basic (pH > 11) | Deprotonation, nucleophilic activation | Reactive free amine for further steps |

Practical Use : Protonation in HCl/EtOAc yields stable hydrochloride salts for pharmaceutical formulations .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

| Reaction | Catalysts/Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Aryl-substituted pyrazoles | 55–70 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Ar-NH₂ | Aminated piperidine derivatives | 60–75 |

Regioselectivity : Coupling occurs preferentially at the pyrazole C4 position due to electronic directing effects .

Ring-Opening and Functionalization

Controlled cleavage of the piperidine ring:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| BrCN, H₂O | RT, 6h | Cyanoamine derivatives | Nucleophilic ring opening |

| HNO₃, H₂SO₄ | 0°C, 2h | Nitrated linear chain compounds | Electrophilic attack |

Application : Nitro intermediates serve as precursors for explosives research.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1-methyl-1H-pyrazol-5-yl)piperidine is being explored for its potential as a pharmaceutical agent due to its interaction with biological targets.

Potential Applications :

- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting its utility in cancer therapeutics.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. A study reported effective inhibition of Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Agrochemical Applications

The compound's structure allows it to be used in the development of agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for further research in agricultural applications.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of novel pyrazole derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential role in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against a panel of pathogenic bacteria. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy.

Mécanisme D'action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dipeptidyl peptidase 4, which plays a role in glucose metabolism . The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1H-pyrazol-5-ol: This compound shares the pyrazole ring but differs in the substituents attached to the ring.

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.

Pyrazoloquinolines: These compounds have a similar pyrazole core but are fused with a quinoline ring.

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dipeptidyl peptidase 4 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Activité Biologique

3-(1-methyl-1H-pyrazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 189.25 g/mol. The compound features a piperidine ring linked to a pyrazole moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation .

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with this compound showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth . Ongoing research aims to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique properties:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride | Similar pyrazole and piperidine structures | Different substitution pattern |

| 3-(1-methyl-1H-pyrazol-5-yl)azetidin-3-ol dihydrochloride | Contains an azetidine ring instead of piperidine | Unique combination of pyrazole and azetidine |

| Imidazoles | Heterocyclic compounds similar in application | Different ring structure |

Future Directions

Research on this compound is ongoing, focusing on its pharmacological profile and potential therapeutic applications. Studies are being conducted to explore its efficacy in treating infections and inflammatory diseases, as well as its safety profile in vivo.

Propriétés

IUPAC Name |

3-(2-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLUIGJBFHESJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251925-05-9 | |

| Record name | 3-(1-methyl-1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.